B1575406 Calmodulin (58-70)

Calmodulin (58-70)

Cat. No.: B1575406
Attention: For research use only. Not for human or veterinary use.
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Description

Calmodulin (CaM) is a ubiquitous calcium (Ca²⁺)-sensor protein that regulates diverse cellular processes, including signaling, metabolism, and cytoskeletal dynamics. The peptide fragment Calmodulin (58-70) corresponds to residues 58–70 of the full-length protein, a region critical for Ca²⁺-dependent conformational changes and target binding. This α-helical domain is part of the flexible linker connecting the N- and C-terminal lobes of CaM and plays a role in mediating interactions with effector proteins such as kinases, phosphatases, and ion channels . Structural studies indicate that this region adopts distinct conformations depending on Ca²⁺ occupancy, enabling CaM to engage with diverse targets .

Properties

sequence

ADGNGTIDFPEFL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Calmodulin (58-70)

Origin of Product

United States

Chemical Reactions Analysis

Calcium Binding Dynamics

Calmodulin contains four EF-hand motifs that enable it to bind calcium ions. The binding of calcium induces significant conformational changes in calmodulin, transitioning it from a compact state to a more open conformation. This flexibility is crucial for its interaction with various target proteins, including kinases and phosphatases.

  • Conformational Changes : Upon calcium binding, the N- and C-terminal lobes of calmodulin undergo opening, exposing hydrophobic patches that facilitate interaction with target proteins .

Interaction with Target Proteins

Calmodulin interacts with over 300 different proteins, influencing their activity through various mechanisms:

  • Protein Kinases : Calmodulin activates several kinases by binding to them in a calcium-dependent manner. This activation is essential for processes such as muscle contraction and neurotransmitter release.

  • Ion Channels : Calmodulin regulates ion channels by altering their opening probability in response to calcium levels. For example, it binds to the NMDA receptor subunit NR1, reducing channel opening probability under certain conditions .

Mutational Impact on Function

Mutations within the calmodulin sequence can significantly disrupt its function by affecting calcium binding or altering its structural dynamics:

  • Examples of Mutations : Specific mutations like N53I and D129G have been shown to impair calmodulin's ability to activate calcineurin, an important phosphatase involved in T-cell activation .

  • Biophysical Characterization : Techniques such as circular dichroism and NMR spectroscopy have been employed to study how these mutations affect the structural integrity and function of calmodulin .

Experimental Studies

Recent studies have focused on the effects of calcium concentration on calmodulin's binding affinity and structural conformation:

  • Binding Affinity : Research indicates that calmodulin exhibits cooperative binding behavior with calcium ions, which enhances its sensitivity to changes in intracellular calcium levels .

  • Kinetic Measurements : Stopped-flow kinetic experiments have quantified the interactions between calmodulin and its target proteins, revealing distinct binding kinetics depending on the specific target and calcium concentration .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Analogues: Peptide Fragments

Calmodulin (58-70) shares structural homology with other CaM-derived peptides, particularly IQ motifs found in myosin and kinesin-like proteins. These motifs bind CaM in a 1:1 stoichiometry, similar to the interaction observed between Calmodulin (58-70) and full-length CaM. For example:

  • Myosin-1c IQ peptides : Bind CaM with Kd values of 1–10 nM, comparable to the affinity of Calmodulin (58-70) for CaM .
  • KCBP (Kinesin-like Calmodulin-Binding Protein) : The CaM-binding domain of KCBP (residues 1,212–1,252) interacts with CaM in a Ca²⁺-dependent manner, with binding disrupted by Ca²⁺-CaM .

Key Difference : While Calmodulin (58-70) primarily serves as a structural mimic of CaM’s central helix, IQ motifs are functional domains within target proteins that recruit CaM for regulation.

2.3. Natural Inhibitors

Natural products and fungal metabolites also modulate CaM activity:

  • Piperazine derivatives : Isolated from Penicillium chrysogenum, these compounds inhibit CaM with IC₅₀ values comparable to trifluoperazine (5–20 µM) .
  • Camstatin : A basic polypeptide that inhibits TRPV1 channels via a CaM-like mechanism, though its bulkiness limits cellular penetration .

Functional Overlap : Both natural inhibitors and Calmodulin (58-70) disrupt CaM-target interactions, but natural compounds often exhibit additional biological activities (e.g., antihypertensive effects) .

2.4. Isoforms and Species-Specific Variants
  • Soybean CaM isoforms (SCaM-1/SCaM-3) : Share >90% sequence identity with mammalian CaM but differ in Ca²⁺-binding kinetics, affecting their interaction with targets like Calmodulin (58-70) .
  • Vertebrate CaM: Despite high structural conservation, immunoreactivity varies among retinal cell types, suggesting context-dependent regulation .

Structural Note: The RMSD between Ca²⁺-bound and apo states of CaM domains (~4 Å) underscores conformational flexibility absent in static inhibitors .

Research Findings and Contradictions

  • Potency Hierarchy: Calmodulin inhibitors follow a consistent potency order (e.g., phenothiazines > naphthalene sulfonamides), but exceptions like verapamil (a Ca²⁺ channel blocker) complicate mechanistic interpretations .
  • Assay Limitations : Crude extracts used in CaM activity assays may overestimate inhibition due to interfering components .
  • Therapeutic Potential: Bisindolylmaleimides and benzoxazine derivatives show promise as CaM-targeted therapies, but their hydrophobicity remains a pharmacokinetic challenge .

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